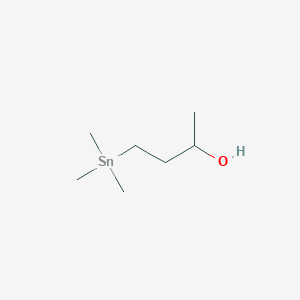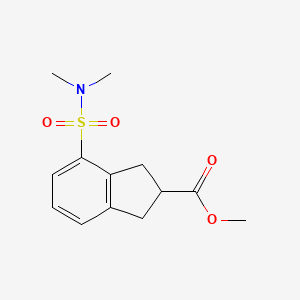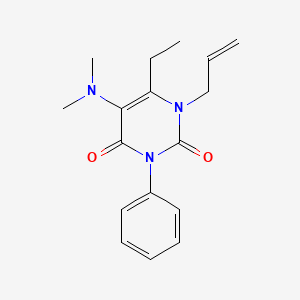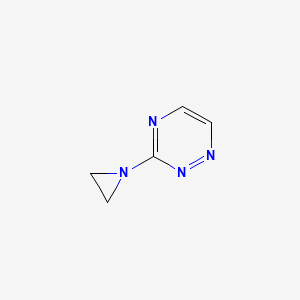
3-(Aziridin-1-yl)-1,2,4-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aziridin-1-yl)-1,2,4-triazine is a heterocyclic compound that features both aziridine and triazine rings Aziridine is a three-membered nitrogen-containing ring, while triazine is a six-membered ring containing three nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aziridin-1-yl)-1,2,4-triazine typically involves the cyclization of appropriate precursors. One common method is the reaction of an aziridine derivative with a triazine precursor under controlled conditions. For instance, the cyclization of haloamines and amino alcohols can be employed to generate aziridines, which can then be reacted with triazine derivatives .
Industrial Production Methods: Industrial production of aziridines, including this compound, often involves the use of high-temperature dehydration processes or base-induced sulfate elimination. These methods are efficient and scalable, making them suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 3-(Aziridin-1-yl)-1,2,4-triazine undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can open the aziridine ring, leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aziridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products: The major products formed from these reactions include various amine derivatives and substituted triazines, which can have significant biological and chemical properties .
Aplicaciones Científicas De Investigación
3-(Aziridin-1-yl)-1,2,4-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound has shown potential in biological studies due to its ability to interact with biomolecules.
Mecanismo De Acción
The mechanism of action of 3-(Aziridin-1-yl)-1,2,4-triazine involves its ability to form reactive intermediates through ring-opening reactions. These intermediates can interact with various molecular targets, including DNA and proteins, leading to potential therapeutic effects. The aziridine ring’s strain makes it highly reactive, allowing it to participate in various biochemical pathways .
Comparación Con Compuestos Similares
Aziridine-1-carbaldehyde oximes: These compounds share the aziridine ring but differ in their functional groups and overall structure.
Uniqueness: 3-(Aziridin-1-yl)-1,2,4-triazine is unique due to the combination of aziridine and triazine rings, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
61108-81-4 |
|---|---|
Fórmula molecular |
C5H6N4 |
Peso molecular |
122.13 g/mol |
Nombre IUPAC |
3-(aziridin-1-yl)-1,2,4-triazine |
InChI |
InChI=1S/C5H6N4/c1-2-7-8-5(6-1)9-3-4-9/h1-2H,3-4H2 |
Clave InChI |
WWHGDIGPYZBJKR-UHFFFAOYSA-N |
SMILES canónico |
C1CN1C2=NC=CN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


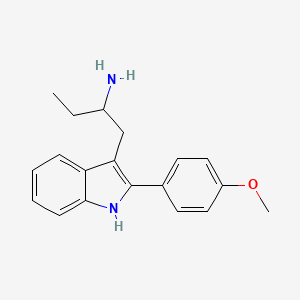
![2-(7-Amino-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13947613.png)
![7-(Bromomethyl)-2-ethyl-2-azaspiro[4.4]nonane](/img/structure/B13947620.png)

![2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)-3-methylbutan-1-one](/img/structure/B13947637.png)
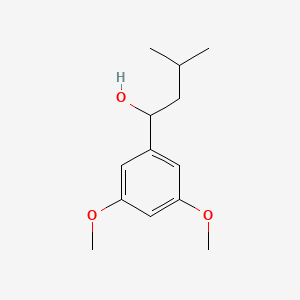
![13-methyl-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene](/img/structure/B13947644.png)
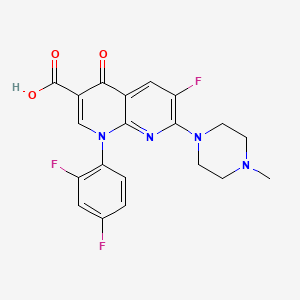

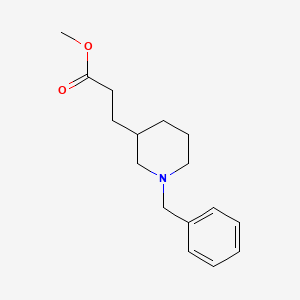
![7-Oxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B13947681.png)
